{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine
説明
特性
IUPAC Name |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-2-6-4-10-7(3-9)12-8(6)11-5/h2,4H,3,9H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXYYIMFBXGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218677 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-78-8 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine, 6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the 6-position with a methyl group and at the 2-position with a methanamine group.
Formation of Pyrrolo[2,3-d]pyrimidine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α,β-unsaturated carbonyl compounds.
Methylation at the 6-Position:
Amination at the 2-Position: The methanamine group can be introduced through nucleophilic substitution reactions using reagents like methanamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
The compound has been extensively studied for its potential as a therapeutic agent. Its derivatives have shown activity against various biological targets, including:
- Enzyme Inhibition : {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine has been identified as an inhibitor of enzymes such as α-amylase, which is significant in the management of diabetes. This inhibition can help regulate blood sugar levels, making it a candidate for diabetes treatment.
- Cancer Therapy : Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation and survival. The ability to modulate these pathways positions it as a promising candidate for cancer therapeutics .
Biological Research
In biological studies, the compound's interaction with various receptors and enzymes has been explored:
- Kinase Inhibition : Compounds derived from {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine have demonstrated potential as Janus Kinase (JAK) inhibitors, which play a crucial role in inflammatory responses and hematopoiesis . This makes them relevant in the treatment of autoimmune diseases.
Industrial Applications
The versatility of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine extends to industrial applications:
- Synthesis of New Materials : This compound serves as a building block for synthesizing more complex molecules, contributing to the development of new materials in chemical manufacturing. Its unique reactivity allows for various functionalizations that are valuable in creating specialty chemicals .
Case Study 1: Enzyme Inhibition for Diabetes Management
A study highlighted the effectiveness of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine as an α-amylase inhibitor. The research demonstrated that this compound could significantly reduce glucose absorption in vitro, suggesting its potential utility in diabetic therapies.
Case Study 2: Anticancer Activity
Another research initiative focused on synthesizing derivatives of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine aimed at targeting specific kinases involved in cancer progression. Preliminary results indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, warranting further investigation into their therapeutic efficacy.
作用機序
The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating the biological pathway in which the enzyme is involved . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and catalysis.
類似化合物との比較
Substitution at Position 2
The 2-position of pyrrolopyrimidine derivatives is critical for biological activity. Below is a comparison of analogs with varying substituents:
Key Findings :
- The methanamine group in the target compound introduces a flexible primary amine, which may improve interactions with hydrophobic pockets in target proteins compared to the smaller -NH2 group .
- Carboxylic acid derivatives exhibit higher solubility but reduced cellular permeability due to ionization at physiological pH .
Substitution at Position 6
Position 6 modifications influence electronic properties and steric effects:
Key Findings :
Substitution at Position 7 and Other Positions
Modifications beyond positions 2 and 6 further diversify activity:
Key Findings :
- Bulky substituents at position 7 (e.g., cyclohexyl) improve metabolic stability but may reduce oral bioavailability due to increased molecular weight .
- Heterocyclic groups (e.g., oxazole) at position 6 enhance target binding through aromatic interactions .
Research Implications
- Methanamine vs. Amine : The -CH2NH2 group in the target compound likely enhances membrane permeability compared to -NH2 while retaining hydrogen-bonding capability .
- Methyl vs. Chloro : Methyl substituents optimize stability and binding, whereas chloro groups may introduce undesired reactivity .
- Structural Complexity : Bulky substituents (e.g., benzyl, cyclohexyl) improve selectivity but require careful optimization to balance pharmacokinetics .
生物活性
The compound {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine, also known as a pyrrolo[2,3-d]pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and structure-activity relationships (SAR).
Overview of Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown promise in several therapeutic areas due to their ability to inhibit various kinases and other biological targets. The unique structure of these compounds allows for significant interaction with biological molecules, leading to diverse pharmacological effects.
1. Inhibition of Kinases
Recent studies have demonstrated that {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine exhibits potent inhibitory activity against the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance. The compound showed subnanomolar enzymatic inhibition with high selectivity for CSF1R over other kinases in the platelet-derived growth factor receptor (PDGFR) family. This specificity is critical for reducing off-target effects and enhancing therapeutic efficacy in conditions like cancer and inflammatory diseases .
2. Antiviral Properties
Another significant area of research has focused on the antiviral properties of pyrrolo[2,3-d]pyrimidine derivatives. Compounds within this class have been identified as potential inhibitors against flaviviruses such as Zika and dengue viruses. The SAR studies indicated that modifications at specific positions on the pyrrolo ring significantly affect antiviral activity, suggesting that targeted modifications can enhance efficacy .
3. Anticancer Activity
Pyrrolo[2,3-d]pyrimidines have also been explored for their anticancer properties. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve disruption of key signaling pathways necessary for tumor growth .
Structure-Activity Relationship (SAR)
The SAR studies conducted on {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine reveal critical insights into how structural modifications influence biological activity:
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 4 | Methylation | Increased potency against CSF1R |
| 7 | Halogen substitution | Enhanced antiviral activity |
| 2 | Hydroxyl group addition | Improved solubility and bioavailability |
These findings underscore the importance of specific functional groups in modulating the biological properties of pyrrolo[2,3-d]pyrimidine derivatives.
Case Study 1: CSF1R Inhibition
A study evaluated a series of pyrrolo[2,3-d]pyrimidines for their ability to inhibit CSF1R. The most promising compounds displayed IC50 values below 5 nM, indicating potent inhibition. Pharmacokinetic profiling revealed favorable absorption and stability in vivo, suggesting potential for clinical application in treating diseases associated with macrophage dysfunction .
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, several analogs were tested against Zika virus. Modifications at positions 4 and 7 led to compounds with increased efficacy in reducing viral load in infected cell lines. These results highlight the potential for developing effective antiviral therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives as intermediates. For example, thermal amination with methanamine in polar aprotic solvents (e.g., 1-butanol) under argon at 145°C for 24 hours achieves moderate yields (64–77%) . Key factors include stoichiometric excess of the amine (1.5–2.0 eq) and inert gas purging to prevent oxidation. Post-synthesis purification involves filtration, ether washing, and drying under vacuum .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Use a combination of 1H/13C NMR (e.g., DMSO-d6 solvent) to verify substituent positions and stereochemistry. For example, NH protons resonate at δ ~11.89 ppm in DMSO-d6, while aromatic protons appear at δ 6.94–8.21 ppm . HRMS (ESI) confirms molecular weight (e.g., calcd. 375.1816 vs. observed 375.1814 ). HPLC (≥98% purity) and IR spectroscopy (e.g., NH/OH stretches at 3099–3131 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Introduce hydrophilic substituents (e.g., morpholine, methoxy groups) on the pyrrolopyrimidine core to enhance aqueous solubility. For instance, 4-methoxy phenyl analogs show improved solubility in DMSO and PBS buffers . Alternatively, prodrug approaches (e.g., SEM-protected intermediates) can mask polar groups, as demonstrated in EGFR inhibitor studies .
Q. How does the compound interact with kinase targets, and what structural features drive selectivity?
- Methodological Answer : The pyrrolopyrimidine scaffold acts as a ATP-competitive kinase inhibitor. Molecular docking studies (e.g., using MOE software) reveal that the 6-methyl group and methanamine side chain form hydrophobic interactions with kinase hinge regions . Selectivity for tyrosine kinases (e.g., EGFR, CLK2) is achieved by modulating substituents at the 4-position (e.g., cyclopentyloxy groups reduce off-target effects) .
Q. How do contradictory data in biological assays (e.g., IC50 variability) arise, and how can they be resolved?
- Methodological Answer : Variability may stem from differences in assay conditions (e.g., ATP concentration, cell line mutations). For example, IC50 values for CLK2 inhibition vary with ATP levels (1–10 mM) . To resolve discrepancies:
- Standardize assay protocols (e.g., fixed ATP at 10 mM).
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Compare results across multiple models (e.g., recombinant kinases vs. patient-derived cells) .
Q. What computational methods predict the compound’s metabolic stability and potential metabolites?
- Methodological Answer : Use ACD/Labs Percepta or SwissADME to predict CYP450-mediated oxidation sites. For example, the methanamine group is prone to N-dealkylation, while the pyrrolopyrimidine core resists hepatic degradation . Experimental validation via LC-MS/MS in microsomal incubations (e.g., human liver microsomes + NADPH) identifies primary metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
